molecular formula C10H18 B165594 3-Decyne CAS No. 2384-85-2

3-Decyne

Cat. No. B165594
CAS RN: 2384-85-2
M. Wt: 138.25 g/mol
InChI Key: JUWXVJKQNKKRLD-UHFFFAOYSA-N
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Description

3-Decyne is a member of the alkyne hydrocarbons, a family of organic compounds that feature carbon-carbon triple bonds in their molecular structure . It is notable for its ten carbon atoms, which gives it the “dec-” prefix in its name . The molecular formula of 3-Decyne is C10H18 .


Synthesis Analysis

3-Decyne, along with other alkynes, can be synthesized through several methods. One common method is by the elimination of hydrogen halides from vicinal dihalides, a process known as dehydrohalogenation . Another technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne .


Molecular Structure Analysis

The molecular formula of 3-Decyne is C10H18 . The IUPAC name for 3-Decyne is dec-3-yne . The InChIKey for 3-Decyne is JUWXVJKQNKKRLD-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thanks to its carbon-carbon triple bond, 3-Decyne can undergo a variety of reactions, including hydrogenation, halogenation, and hydrohalogenation, providing a pathway for the synthesis of many complex organic compounds .


Physical And Chemical Properties Analysis

3-Decyne is a colorless liquid with an odor like petrol . It has a molecular weight of 138.25 g/mol . It is generally insoluble in water due to its nonpolar nature but is soluble in many organic solvents, including diethyl ether and ethanol . The boiling point of 3-Decyne is 179.2±3.0 °C at 760 mmHg .

Scientific Research Applications

Enantioselective Crotylborations and Pauson-Khand Reactions

3-Decyne is utilized in asymmetric allylborations, particularly with 3-decynal dicobalt hexacarbonyl. This process leads to stereochemically defined 1,6-enyne dicobalt hexacarbonyl complexes. These complexes are significant for highly diastereoselective intramolecular Pauson-Khand cyclizations to produce bicyclooctenones. The enantioselectivity of these reactions is noteworthy, providing a convenient route for synthesizing stereochemically complex molecules (Roush & Park, 1991).

Aryne Chemistry and Regioselectivity

Aryne chemistry, specifically the reactions of unsymmetrical arynes like 3-halobenzynes, is another area where 3-decyne is applicable. This research focuses on understanding the regioselectivity trends in aryne reactions, which is crucial for advances in aryne methodology and natural product synthesis. The study of these reactions helps in the efficient synthesis of functionalized heterocycles (Medina et al., 2014).

Enyne Metathesis and Bond Reorganization

Enyne metathesis, a bond reorganization of an alkene and an alkyne to produce a 1,3-diene, has significant applications in scientific research involving 3-decyne. This process is atom economical and driven by the enthalpic stability of the 1,3-diene produced. The process is utilized in both intramolecular and intermolecular applications and is key to synthetic problems and catalyst design (Diver & Giessert, 2004).

Glaser Coupling and Synthesis of 1,3-Diynes

The synthesis of 1,3-diynes, through Glaser coupling of terminal alkynes like 3-decyne, plays a pivotal role in producing polymers, biologically active molecules, and light harvesting systems. This process has seen significant advancements with the development of greener protocols, enhancing the efficacy of Glaser coupling reactions (Sindhu & Anilkumar, 2014).

Synthesis and Isomerization in Organic Chemistry

3-Decyne is involved in the synthesis and isomerization processes within organic chemistry, particularly in the context of high energy forms of carbon-rich compounds. The studies in this field focus on the formation and transformation of complex molecular structures, demonstrating new carbon skeletal rearrangements (Hayama et al., 2007).

AlCl3-Catalyzed Hydrosilylation

The AlCl3-catalyzed hydrosilylation of alkynes, including 3-decyne, with hydropolysilanes is an important chemical reaction. This reaction is crucial in forming products with intact Si−Si bonds, which have applications in various chemical syntheses (Kato et al., 2010).

Radical Carbocyanation and Photocatalysis

3-Decyne is also significant in the field of radical carbocyanation of 1,3-dienes via photocatalytic generation of allylcopper complexes. This process, which can be applied to 1,3-enynes, is pivotal in producing chiral allyl cyanides and other value-added products (Lu et al., 2021).

Safety And Hazards

Handling 3-Decyne necessitates careful attention to safety. Its vapors can be harmful if inhaled, and it can cause skin and eye irritation . Proper protective gear, including gloves and safety goggles, should always be used when working with 3-Decyne in a laboratory or industrial setting .

Future Directions

Research into the potential applications of 3-Decyne is ongoing. Given its versatility as a chemical reactant, it’s possible that future advancements in chemistry and materials science could lead to even more uses for this compound .

properties

IUPAC Name

dec-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-5,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWXVJKQNKKRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178543
Record name 3-Decyne
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an odor like petrol; [Alfa Aesar MSDS]
Record name 3-Decyne
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Product Name

3-Decyne

CAS RN

2384-85-2
Record name 3-Decyne
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Record name 3-Decyne
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Record name 3-Decyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
Z Guler, F Karaca, H Yetisir - The Journal of Horticultural Science …, 2013 - Taylor & Francis
… Of these compounds, (E,Z)-2,4-heptadienal, (E,E)-3,5-octadien-2-one, and 3-decyne were identified as cucumber VOCs for the first time. The results showed that the percentage …
Number of citations: 30 www.tandfonline.com
INH White - Biochemical Pharmacology, 1980 - Elsevier
… Similarly, 3-decyne was only poorly metabolically activated. In contrast, both 2-decyne and I-decyne were much more effective in causing the loss of cytochrome P-450. Somewhat …
Number of citations: 14 www.sciencedirect.com
H Kubo, S Hayano, T Masuda - Journal of Polymer Science Part …, 2000 - Wiley Online Library
… Figure 2 shows the results for the polymerizations of 3-decyne, 4-undecyne, and 5-… .16, 17 The rates of polymerization were as follows: k p (3-decyne) = 21.0 × 10 −2 M −1 s −1 , k p (4-…
Number of citations: 11 onlinelibrary.wiley.com
A Orav, K Kuningas, T Kailas, E Koplimets… - … of Chromatography A, 1994 - Elsevier
The effect of adsorption of compounds of different homologous series (n-alkanes, n-alkenes, n-alkynes, n-alkylcyclohexenes, arenes, alkanones) on capillary columns with different …
Number of citations: 24 www.sciencedirect.com
SM Van der Kerk, PHM Budzelaar, ALM Van Eekeren… - Polyhedron, 1984 - Elsevier
… with ethyl-n-hexylacetylene (3-decyne) yielded only 3-decene (according to GC/MS), thus accounting … Brandsma for kindly supplying samples of 3-decyne, Cdecyne, S-decyne, and di-t-…
Number of citations: 44 www.sciencedirect.com
K Kuningas, S Rang, T Kailas - Journal of Chromatography A, 1990 - Elsevier
A comparative study of the elution behaviour of C 8 C 14 n-alkenes and n-alkynes on OV-101, OV-17 and OV-225 was carried out. By means of the temperature and structure …
Number of citations: 16 www.sciencedirect.com
A Claesson, LI Olsson - Journal of the American Chemical Society, 1979 - ACS Publications
… (+)-/VA,-diethyl-2amino-3-decyne prepared from the mesylate (S')-lb and with optical … 2-bromo-3-decyne with L1AIH4 yielded only small amounts of 2,3-decadiene with 3-decyne as the …
Number of citations: 74 pubs.acs.org
J RADELL, JW Connolly, LD Yuhas - The Journal of Organic …, 1961 - ACS Publications
Urea inclusion compounds of several acetylene derivatives have been prepared. In the monoalkyl-and dialkylacetylenes, the effect of the acetylene group increased the over-all cross-…
Number of citations: 13 pubs.acs.org
K Hofmann, WM O'Leary, CW Yoho, TY Liu - Journal of Biological …, 1959 - Elsevier
… The 3-decynoic acid was obtained from 3-decyne-I-01 (13) by oxidation with chromium trioxide (14). The procedure of Ahmad et al. (15) was employed for preparation of the other …
Number of citations: 71 www.sciencedirect.com
S Rang, K Kuningas, A Orav, O Eisen - Journal of Chromatography A, 1976 - Elsevier
Retention indices (I) of C 6 C 14 n-alkynes have been determined on squalane, Apiezon L, polyphenyl ether and polyethylene glycol 4000 in the temperature range 60–190 and are …
Number of citations: 17 www.sciencedirect.com

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